![molecular formula C11H13FN2O2 B7475368 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide
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Overview
Description
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide is a chemical compound with a unique structure that includes a fluorophenyl group, a formamido group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide typically involves the reaction of 3-fluoroaniline with N,N-dimethylacetamide in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, while the formamido and dimethylacetamide moieties can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)formamido]-N,N-dimethylacetamide
- 2-[(3-bromophenyl)formamido]-N,N-dimethylacetamide
- 2-[(3-methylphenyl)formamido]-N,N-dimethylacetamide
Uniqueness
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)10(15)7-13-11(16)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSURQQMASVNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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